molecular formula C12H26S B12646440 Di-tert-hexyl sulphide CAS No. 94246-77-2

Di-tert-hexyl sulphide

Cat. No.: B12646440
CAS No.: 94246-77-2
M. Wt: 202.40 g/mol
InChI Key: IEEFWTULOQFBBV-UHFFFAOYSA-N
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Description

Di-tert-hexyl sulphide is an organosulfur compound with the molecular formula C12H26S. It is characterized by the presence of two tert-hexyl groups attached to a sulfur atom. This compound is part of the larger family of sulfides, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-hexyl sulphide can be synthesized through the reaction of tert-hexyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

2C6H13Cl+Na2S(C6H13)2S+2NaCl2 \text{C}_6\text{H}_{13}\text{Cl} + \text{Na}_2\text{S} \rightarrow (\text{C}_6\text{H}_{13})_2\text{S} + 2 \text{NaCl} 2C6​H13​Cl+Na2​S→(C6​H13​)2​S+2NaCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted sulfides

Scientific Research Applications

Di-tert-hexyl sulphide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-hexyl sulphide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of electrons and the formation of intermediate species. The compound’s ability to undergo nucleophilic substitution also highlights its reactivity and versatility in chemical transformations.

Comparison with Similar Compounds

    Di-tert-butyl sulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.

    Di-tert-pentyl sulphide: Contains tert-pentyl groups.

    Di-tert-octyl sulphide: Contains tert-octyl groups.

Uniqueness: Di-tert-hexyl sulphide is unique due to the specific steric and electronic effects imparted by the tert-hexyl groups. These effects influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, which can be advantageous in certain applications.

Properties

CAS No.

94246-77-2

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

2-methyl-2-(2-methylpentan-2-ylsulfanyl)pentane

InChI

InChI=1S/C12H26S/c1-7-9-11(3,4)13-12(5,6)10-8-2/h7-10H2,1-6H3

InChI Key

IEEFWTULOQFBBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)SC(C)(C)CCC

Origin of Product

United States

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